molecular formula C17H15NO5 B5550943 1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No. B5550943
M. Wt: 313.30 g/mol
InChI Key: CWXOBDIKPZSEQY-QPEQYQDCSA-N
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Description

The compound "1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione" belongs to a class of heterocyclic compounds that have drawn significant attention due to their complex structures and biological activities. These compounds are characterized by their fused ring systems, which often include pyridine and furan units, making them a subject of interest in organic chemistry and medicinal chemistry research.

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, such as the one mentioned, typically involves multi-component reactions or cyclization processes. For example, Nguyen and Dai (2023) discussed the preparation of pyrrolidine-2,3-dione derivatives via a three-component reaction, showcasing the versatility of synthesis approaches in generating complex heterocyclic compounds (Nguyen & Dai, 2023). Similarly, Antonov, Dmitriev, and Maslivets (2021) explored the synthesis of furo[2,3-b]pyridines, highlighting a different aspect of heterocyclic synthesis that could be relevant to the target compound (Antonov et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds often involves detailed spectroscopic analysis, including NMR, X-ray crystallography, and mass spectrometry. For instance, Zeng (2014) reported the crystal structure of a Meldrum's acid compound, determined by X-ray crystallographic techniques, providing insights into the arrangement of atoms and bonds within the molecule (Zeng, 2014).

Chemical Reactions and Properties

Chemical reactions involving heterocyclic compounds like the one of interest often include acylation, condensation, and cyclization reactions. Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, a process that could be analogous to reactions involving the target compound (Jones et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for understanding their behavior in various environments. The detailed crystal structure and weak intermolecular interactions, such as hydrogen bonding, play a significant role in determining these properties, as shown in the studies by Trilleras et al. (2008), which examined the supramolecular structures of related compounds (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the applications and potential modifications of these compounds. Halim and Ibrahim (2022) provided a comprehensive analysis of the synthesis, spectral analysis, and thermodynamic properties of a novel compound, which could offer insights into the chemical behavior of "this compound" (Halim & Ibrahim, 2022).

properties

IUPAC Name

(1Z)-1-[(3-ethoxy-4-hydroxyphenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-3-22-14-8-10(4-5-12(14)19)7-13-11-6-9(2)18-16(20)15(11)17(21)23-13/h4-8,19H,3H2,1-2H3,(H,18,20)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOBDIKPZSEQY-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C3=C(C(=O)NC(=C3)C)C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C3=C(C(=O)NC(=C3)C)C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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